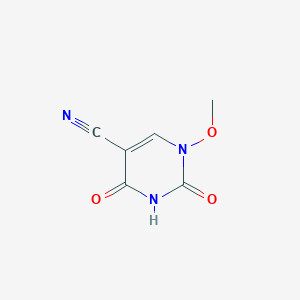

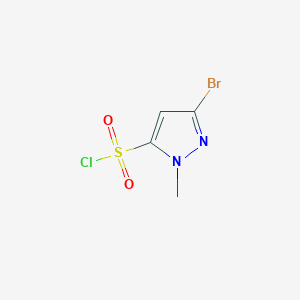

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives, including those similar in structure to N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide, have been extensively studied for their anticancer properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity. The study found that certain derivatives exhibited cytotoxic activity against various cancer cell lines, including brain glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells, highlighting the potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).

Corrosion Inhibition

Another application area is in the field of corrosion science, where benzothiazole derivatives have been used as corrosion inhibitors for carbon steel in acidic environments. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in 1 M HCl solution. The study revealed that these inhibitors provide stability and higher inhibition efficiencies, suggesting their potential utility in protecting metal surfaces (Hu et al., 2016).

Material Science Applications

Benzothiazole derivatives also find applications in material science, particularly in the development of fluorescent materials. Kundu et al. (2019) explored triphenylamine–benzothiazole derivatives for their temperature-controlled fluorescent switching in polar solvents. This research suggests the utility of benzothiazole derivatives in developing advanced materials with potential applications in sensing, imaging, and optoelectronics (Kundu et al., 2019).

Agricultural Applications

In agriculture, benzothiazole derivatives are explored for their fungicidal properties. Campos et al. (2015) studied the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, showcasing the role of such derivatives in improving the efficacy and reducing the environmental impact of agricultural fungicides (Campos et al., 2015).

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and screened for antimicrobial activities, indicating their potential in developing new antimicrobial agents. Jagtap et al. (2010) focused on synthesizing fluoro substituted sulphonamide benzothiazole derivatives and testing them for antimicrobial activity, providing insights into the design of new therapeutics (Jagtap et al., 2010).

Safety and Hazards

properties

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3OS/c1-8-6-9(2)14-12(7-8)23-16(19-14)21-20-15(22)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUYYVYHCGLTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2698915.png)

![2-[(E)-But-2-enyl]-6-(4-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698920.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2698925.png)